Rh₂(S-PTAD)₄ in Carbenoid C–H Insertion and Cyclopropanation
In a direct head-to-head comparison, the dirhodium tetracarboxylate catalyst Rh₂(S-PTAD)₄, synthesized from (S)-adamantylglycine, achieved 95% ee in the intramolecular C–H insertion of aryldiazoacetate 6 to form benzodihydrofuran 7 at −60 °C, versus 75% ee for Rh₂(S-PTTL)₄ (derived from (S)-tert-leucine) and 29% ee (opposite enantiomer) for the standard catalyst Rh₂(S-DOSP)₄ [1]. For intermolecular cyclopropanation of styrene with a diazophosphonate acceptor, Rh₂(S-PTAD)₄ gave 99% ee, compared to 98% ee for Rh₂(S-PTTL)₄ and only 34% ee for Rh₂(S-DOSP)₄ [1]. In intermolecular C–H insertion into 1,4-cyclohexadiene, Rh₂(S-PTAD)₄ yielded 92% ee versus 41% ee (opposite enantiomer) for Rh₂(S-DOSP)₄ [1].
| Evidence Dimension | Enantioselectivity (% ee) in three carbenoid reaction types |
|---|---|
| Target Compound Data | Rh₂(S-PTAD)₄: intramolecular C–H insertion 95% ee (−60 °C), intermolecular cyclopropanation 99% ee, intermolecular C–H insertion 92% ee |
| Comparator Or Baseline | Rh₂(S-PTTL)₄ (tert-leucine-derived): 75% ee (C–H insertion), 98% ee (cyclopropanation); Rh₂(S-DOSP)₄: 29% ee (C–H insertion), 34% ee (cyclopropanation), 41% ee (intermol. C–H insertion) |
| Quantified Difference | Δee = +20% over Rh₂(S-PTTL)₄ and +66% over Rh₂(S-DOSP)₄ in intramolecular C–H insertion; Δee = +65% over Rh₂(S-DOSP)₄ in cyclopropanation; Δee = +51% over Rh₂(S-DOSP)₄ in intermolecular C–H insertion (with opposite sense of induction) |
| Conditions | Intramolecular C–H insertion: aryldiazoacetate 6, −60 °C, 2 mol % catalyst; intermolecular cyclopropanation: styrene + diazophosphonate 10, room temperature; intermolecular C–H insertion: 1,4-cyclohexadiene + diazophosphonate 10. All reactions in hexanes or trifluorotoluene. |
Why This Matters
For laboratories procuring chiral amino acids for catalyst synthesis, the 20 percentage-point gain in enantioselectivity versus the tert-leucine congener directly translates to higher product enantiopurity and reduced purification costs in asymmetric synthesis campaigns.
- [1] Reddy, R. P.; Lee, G. H.; Davies, H. M. L. Dirhodium Tetracarboxylate Derived from Adamantylglycine as a Chiral Catalyst for Carbenoid Reactions. Org. Lett. 2006, 8 (16), 3437–3440. DOI: 10.1021/ol060893l. View Source
